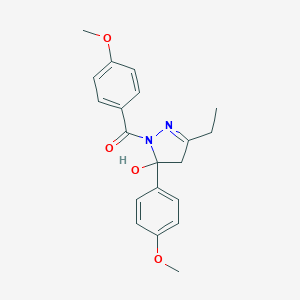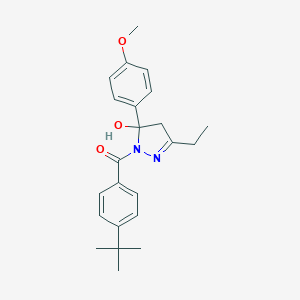![molecular formula C18H17N3O3 B416235 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with a pyrrole moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidinone precursor under basic conditions. The reaction may require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can be compared to other similar compounds, such as:
Pyrrole derivatives: Compounds with similar pyrrole structures but different substituents.
Pyrimidinone derivatives: Molecules with variations in the pyrimidinone core.
Other heterocyclic compounds: Such as indoles and quinolines, which share some structural similarities.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3g/mol |
Nombre IUPAC |
5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H17N3O3/c1-10-4-6-14(7-5-10)21-11(2)8-13(12(21)3)9-15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24) |
Clave InChI |
WKRVTTJSDAILLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl 2-[(2-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate](/img/structure/B416154.png)


![Methyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B416159.png)


![5-nitro-1-methyl-3-{3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B416162.png)
![3-[(4-pyridin-2-ylpiperazin-1-yl)amino]indol-2-one](/img/structure/B416163.png)
![11-[(3-ethoxypropyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416165.png)

![N-(4-benzhydryl-1-piperazinyl)-N-[1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B416167.png)
![3-[1-(1-adamantylcarbonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B416170.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B416173.png)
